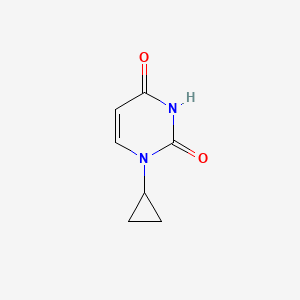
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines.
准备方法
The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclopropylamine with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antioxidant and anti-cancer agent.
Medicine: It has been investigated for its anti-diabetic properties and potential use in drug development.
Industry: This compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds such as:
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has similar structural features but includes a chlorine atom, which may alter its reactivity and biological activity.
1-Cyclopropyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione: . The uniqueness of this compound lies in its specific cyclopropyl substitution, which imparts distinct chemical and biological properties.
生物活性
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTD) is a pyrimidinedione derivative with potential biological activities. This compound has garnered interest due to its structural uniqueness and the possibility of various pharmacological applications. The biological activity of CPTD includes antimicrobial, antiparasitic, and anticancer properties. This article provides a comprehensive overview of the biological activity of CPTD based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8N2O2
- SMILES : C1CC1N2C=CC(=O)NC2=O
- InChIKey : HMTFPSSCTSJJNX-UHFFFAOYSA-N
Antiparasitic Activity
The antiparasitic potential of CPTD is noteworthy. Studies on structurally similar compounds suggest that pyrimidinedione derivatives can inhibit the growth of parasites such as Leishmania and Toxoplasma. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis and Toxoplasma gondii respectively . This indicates a promising avenue for further exploration of CPTD's antiparasitic effects.
Anticancer Activity
The anticancer properties of pyrimidinedione derivatives have been explored in various studies. These compounds have been reported to induce apoptosis in cancer cell lines through multiple mechanisms:
- Mechanism of Action : Inhibition of key enzymes involved in cancer metabolism.
- Cell Lines Tested : Various studies have utilized cell lines such as HeLa and MCF-7 to evaluate the cytotoxic effects of related compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidinedione Derivative | HeLa | 25.3 | |
| Pyrimidinedione Derivative | MCF-7 | 32.1 |
Case Studies
- Study on Antiparasitic Activity :
- Anticancer Screening :
属性
IUPAC Name |
1-cyclopropylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTFPSSCTSJJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














